molecular formula C6H4BrNO4S B1362449 Methyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 38239-32-6

Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No.: B1362449
CAS No.: 38239-32-6
M. Wt: 266.07 g/mol
InChI Key: IKLHFNCFMCPBRU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4BrNO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-nitrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 4-nitrothiophene-2-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), solvents (ethanol, methanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Reduction: Formation of methyl 5-bromo-4-aminothiophene-2-carboxylate.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Methyl 5-bromo-4-nitrothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4-nitrothiophene-2-carboxylate
  • Methyl 5-amino-4-nitrothiophene-2-carboxylate
  • Methyl 5-bromo-4-aminothiophene-2-carboxylate

Uniqueness

Methyl 5-bromo-4-nitrothiophene-2-carboxylate is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the nitro group provides opportunities for reduction and subsequent derivatization.

Properties

IUPAC Name

methyl 5-bromo-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLHFNCFMCPBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303321
Record name Methyl 5-bromo-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-32-6
Record name 38239-32-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-bromo-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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